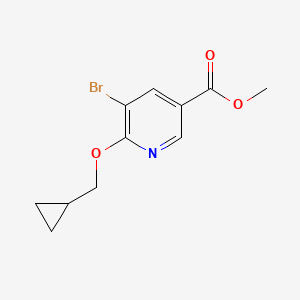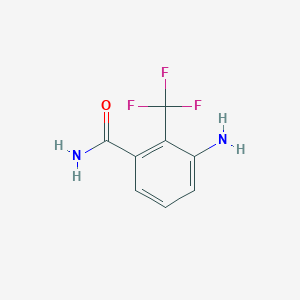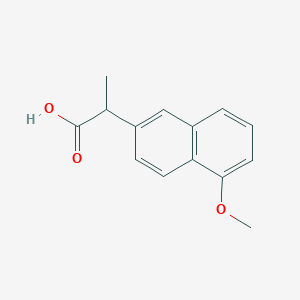
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves multiple steps:
Bromination: The starting material, 3-(trifluoromethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine.
Keto Formation: Finally, the ester undergoes a Claisen condensation with ethyl acetate to introduce the ketone functionality, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput purification techniques like crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, depending on its application. For instance, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and binding properties.
Ethyl 3-(3-bromo-5-(methyl)phenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of trifluoromethyl, which can influence lipophilicity and metabolic stability.
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a ketone, affecting hydrogen bonding and reactivity.
Propiedades
Fórmula molecular |
C12H10BrF3O3 |
|---|---|
Peso molecular |
339.10 g/mol |
Nombre IUPAC |
ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,2,6H2,1H3 |
Clave InChI |
GLQKKNZIVMUOFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


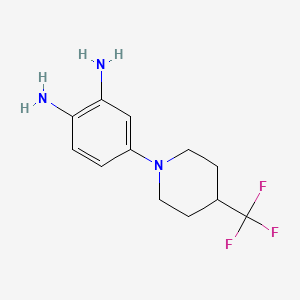
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
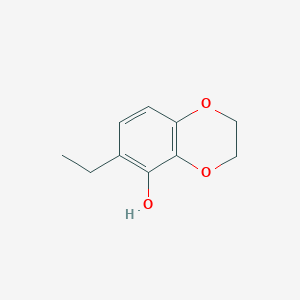
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)
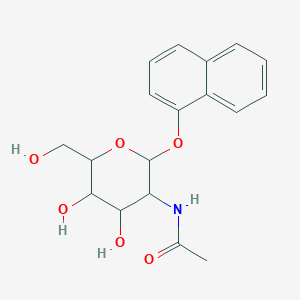

![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
